molecular formula C21H19N3O2S2 B381662 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 379247-90-2

2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B381662
CAS No.: 379247-90-2
M. Wt: 409.5g/mol
InChI Key: RMVRPWYXPKDEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of thieno[2,3-d]pyrimidine, isoxazole, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidine derivatives, isoxazole-containing molecules, and sulfanyl-substituted compounds. Examples include:

Uniqueness

The uniqueness of 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

CAS No.

379247-90-2

Molecular Formula

C21H19N3O2S2

Molecular Weight

409.5g/mol

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H19N3O2S2/c1-4-10-24-20(25)16-11-18(15-8-6-5-7-9-15)28-19(16)22-21(24)27-12-17-13(2)23-26-14(17)3/h4-9,11H,1,10,12H2,2-3H3

InChI Key

RMVRPWYXPKDEHW-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C)CSC2=NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N2CC=C

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N2CC=C

Origin of Product

United States

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